![molecular formula C14H18N2O3S B4420361 4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDIN-2-ONE](/img/structure/B4420361.png)
4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDIN-2-ONE
Overview
Description
4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDIN-2-ONE is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDIN-2-ONE typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the amination and cyclization of functionalized acyclic substrates . Another approach involves the oxidation of pyrrolidine derivatives . The reaction conditions often require the use of catalysts such as Cu(OAc)2 and reagents like KI and Oxone in solvents such as CH3CN under an oxygen atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of pyrrolidine derivatives to pyrrolidin-2-ones.
Substitution: Functionalization of the pyrrolidine ring with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone and catalysts such as Cu(OAc)2 . The reactions are typically carried out in solvents like CH3CN under controlled temperatures and atmospheric conditions .
Major Products
The major products formed from these reactions include various functionalized pyrrolidin-2-ones, which can be further utilized in medicinal chemistry for drug development .
Scientific Research Applications
4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDIN-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and functional groups contribute to its binding affinity and selectivity towards enantioselective proteins . This interaction can modulate biological activities, making it a valuable compound in drug design .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolizines
- Pyrrolidine-2,5-diones
- Prolinol
Comparison
4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDIN-2-ONE is unique due to its specific functionalization and the presence of the sulfonyl group, which enhances its biological activity and selectivity . Compared to other pyrrolidine derivatives, this compound offers increased three-dimensional coverage and stereogenicity, which are advantageous in medicinal chemistry .
Properties
IUPAC Name |
4-(4-pyrrolidin-1-ylsulfonylphenyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-14-9-12(10-15-14)11-3-5-13(6-4-11)20(18,19)16-7-1-2-8-16/h3-6,12H,1-2,7-10H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZSSLGPHZPXDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3CC(=O)NC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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